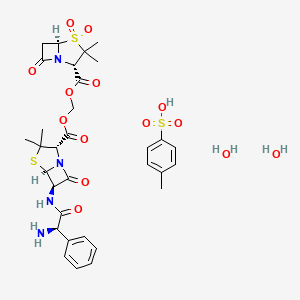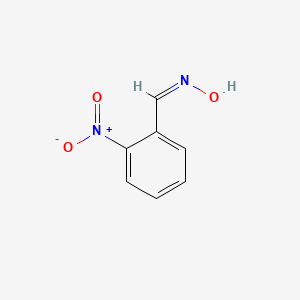![molecular formula C15H28N2O4 B8120935 trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide](/img/structure/B8120935.png)
trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide: is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group under mild acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its Boc-protected amine group allows for selective reactions without interference from the amine functionality .
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc group provides stability during the synthesis and can be removed under controlled conditions to yield the active amine .
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials that require specific functional groups. Its stability and reactivity make it a valuable intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine during synthetic transformations and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the synthesis of complex molecules without unwanted side reactions .
Comparaison Avec Des Composés Similaires
- trans-4-[(Boc-amino)methyl]cyclohexanecarboxamide
- N-methoxy-N-methylcyclohexanecarboxamide
- trans-4-[(Boc-amino)methyl]-N-methylcyclohexanecarboxamide
Uniqueness: The presence of both the Boc-protected amine and the methoxy group in trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide makes it unique. This combination allows for a wide range of chemical transformations and applications in various fields. The Boc group provides stability and selectivity, while the methoxy group offers additional reactivity and functionalization options .
Propriétés
IUPAC Name |
tert-butyl N-[[4-[methoxy(methyl)carbamoyl]cyclohexyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(19)16-10-11-6-8-12(9-7-11)13(18)17(4)20-5/h11-12H,6-10H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZZNUUAXWOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B8120869.png)






![2-[(2-Bromo-6-methylphenyl)formamido]acetamide](/img/structure/B8120926.png)




